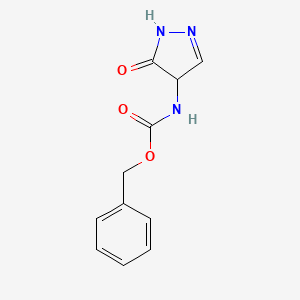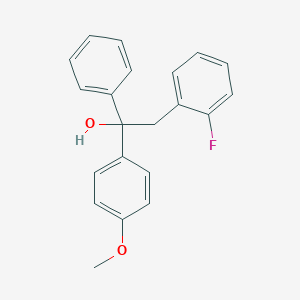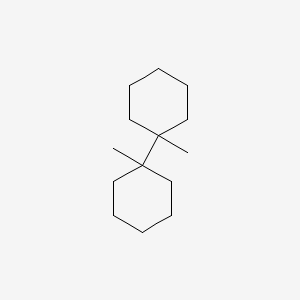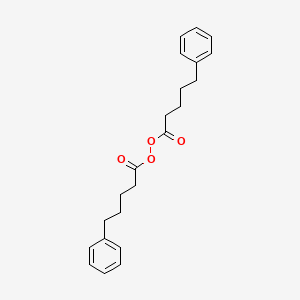
5-Phenylpentanoyl 5-phenylpentaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylvaleryl peroxide is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) bonded to a 5-phenylvaleryl moiety. Organic peroxides are known for their ability to decompose and generate free radicals, making them valuable in various chemical processes, including polymerization and oxidation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylvaleryl peroxide typically involves the reaction of 5-phenylvaleric acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include:
Solvent: An organic solvent such as dichloromethane or chloroform.
Catalyst: Acidic catalysts like sulfuric acid or boron trifluoride.
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of 5-phenylvaleryl peroxide follows similar synthetic routes but on a larger scale. The process involves:
Reactor Design: Use of continuous flow reactors to ensure controlled reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity 5-phenylvaleryl peroxide.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenylvaleryl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates into their oxidized forms.
Decomposition: The peroxide bond (-O-O-) can break, generating free radicals.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and peracids. Conditions often involve acidic or basic environments.
Decomposition Reactions: These reactions can be catalyzed by heat or light, leading to the formation of free radicals.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting material.
Decomposition: Free radicals and smaller organic molecules are typically formed.
Substitution: The products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
5-phenylvaleryl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers.
Biology: Its ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent due to its oxidative properties.
Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-phenylvaleryl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond (-O-O-). These free radicals can then:
Initiate Polymerization: By reacting with monomers to form polymer chains.
Oxidize Substrates: By abstracting hydrogen atoms or adding to double bonds.
Induce Cellular Damage: In biological systems, free radicals can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization.
Lauroyl Peroxide: Used as a polymerization initiator and in bleaching applications.
Di-tert-butyl Peroxide: Commonly used as a radical initiator in various chemical reactions.
Uniqueness of 5-Phenylvaleryl Peroxide
5-phenylvaleryl peroxide is unique due to its specific structure, which combines the properties of a phenyl group with a valeryl chain. This structure imparts distinct reactivity and stability compared to other peroxides, making it valuable in specialized applications such as targeted oxidation reactions and specific polymerization processes.
Propriétés
Numéro CAS |
858-11-7 |
|---|---|
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
5-phenylpentanoyl 5-phenylpentaneperoxoate |
InChI |
InChI=1S/C22H26O4/c23-21(17-9-7-15-19-11-3-1-4-12-19)25-26-22(24)18-10-8-16-20-13-5-2-6-14-20/h1-6,11-14H,7-10,15-18H2 |
Clé InChI |
ROGNYQIKYLHDOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC(=O)OOC(=O)CCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
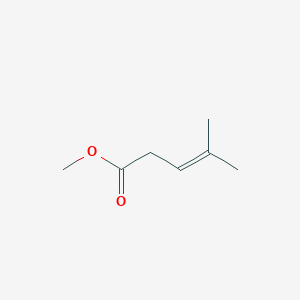
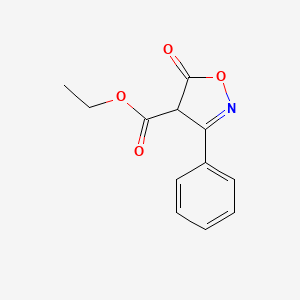
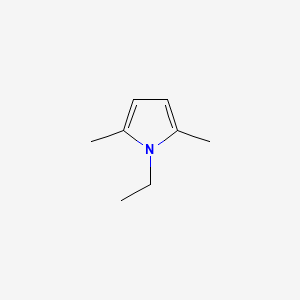
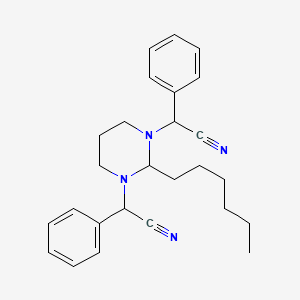
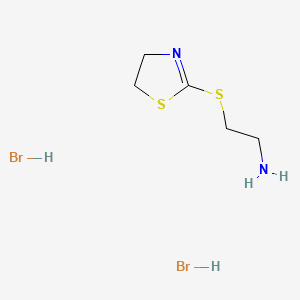
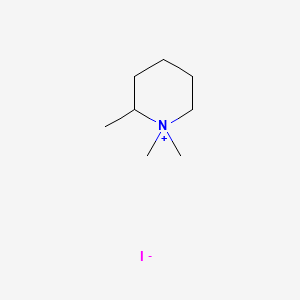
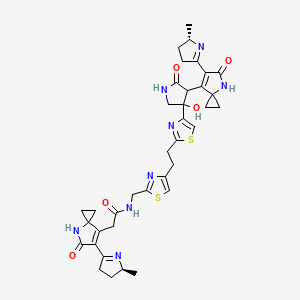
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
